Thieno[2,3-b]pyridine-2-carbaldehyde Thieno[2,3-b]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 53174-98-4
VCID: VC2406518
InChI: InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
SMILES: C1=CC2=C(N=C1)SC(=C2)C=O
Molecular Formula: C8H5NOS
Molecular Weight: 163.2 g/mol

Thieno[2,3-b]pyridine-2-carbaldehyde

CAS No.: 53174-98-4

Cat. No.: VC2406518

Molecular Formula: C8H5NOS

Molecular Weight: 163.2 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-b]pyridine-2-carbaldehyde - 53174-98-4

Specification

CAS No. 53174-98-4
Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
IUPAC Name thieno[2,3-b]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Standard InChI Key HGZQKYOLRLVMHZ-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=C2)C=O
Canonical SMILES C1=CC2=C(N=C1)SC(=C2)C=O

Introduction

Chemical Structure and Properties

Thieno[2,3-b]pyridine-2-carbaldehyde is characterized by a bicyclic heterocyclic structure consisting of a thiophene ring fused to a pyridine ring at the 2,3-positions of the pyridine. The carbaldehyde (-CHO) functional group is positioned at the 2-position of the thiophene component of this fused ring system . This structural arrangement creates a planar, aromatic compound with both electron-rich (thiophene) and electron-deficient (pyridine) regions, contributing to its unique chemical properties.

The presence of the carbaldehyde group introduces important reactivity to the molecule, making it a versatile intermediate for various chemical transformations. This functional group can participate in numerous reactions including reductions, oxidations, condensations, and aldol reactions, enabling the generation of diverse derivatives with potentially enhanced biological activities .

Synthetic Approaches

Several synthetic routes can be adapted for the preparation of thieno[2,3-b]pyridine-2-carbaldehyde, based on methodologies described for related thieno[2,3-b]pyridine derivatives. The search results outline multiple synthetic pathways that could be modified to obtain the target compound.

One promising approach involves starting with 2,6-dichloropyridine-3-carbaldehyde (compound 18), which undergoes protection with methanol in the presence of Amberlyst 15 to form the protected acetal 19. The protected intermediate can then be selectively functionalized at the 6-position via Suzuki-Miyaura cross-coupling with appropriate boronic acids. After deprotection to yield 2-chloro-6-substituted-pyridine-3-carbaldehyde (compound 21), reaction with ethyl thioglycolate under appropriate conditions leads to intramolecular cyclization forming the thieno[2,3-b]pyridine ring system .

An alternative synthetic route begins with 2,6-dichloronicotinonitrile (compound 8), which undergoes palladium-catalyzed cross-coupling with various boronic acids followed by SNAr reaction with ethyl thioglycolate and triethylamine. The resulting intermediate undergoes in situ intramolecular cyclization to yield the thieno[2,3-b]pyridine core structure .

Related Thieno[2,3-b]pyridine Derivatives and Structure-Activity Relationships

Extensive research has been conducted on 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) derivatives, providing valuable insights into structure-activity relationships that may be relevant to thieno[2,3-b]pyridine-2-carbaldehyde derivatives. These studies highlight the impact of substitutions at various positions of the thieno[2,3-b]pyridine core on biological activity.

Substitution at the 4-position significantly influences antimicrobial activity, with trifluoromethyl identified as particularly effective. Compounds containing trifluoromethyl at this position (4i and 4k) demonstrated notable activity against Mycobacterium tuberculosis with IC90 values of 41 μM and 1.1 μM, respectively . This suggests that incorporating similar substitutions in thieno[2,3-b]pyridine-2-carbaldehyde derivatives might enhance their biological properties.

Substitutions at the 6-position also play a critical role in biological activity. Derivatives with hydrogen bond acceptors in this position, such as methoxy groups or nitrogen-containing heterocycles, showed enhanced antimicrobial properties. For example, 3,4-methylenedioxyphenyl (compound 15f) and 6-methoxypyridine (compound 17a) substitutions at this position resulted in potent compounds with IC90 values of 0.94 μM and 1.4 μM, respectively .

Biological Activity Data

The biological evaluation of various thieno[2,3-b]pyridine derivatives provides a framework for understanding the potential applications of thieno[2,3-b]pyridine-2-carbaldehyde. Table 1 summarizes key activity data for selected thieno[2,3-b]pyridine compounds against Mycobacterium tuberculosis and their cytotoxicity profiles.

Table 1: Antimicrobial Activity and Cytotoxicity of Selected Thieno[2,3-b]pyridine Derivatives

CompoundStructural FeaturesActivity Against M. tuberculosis (IC90, μM)Cytotoxicity Against HepG2 (IC50, μM)Selectivity Index
4i4-CF3 substitution41>100>2.4
4k4-CF3 substitution1.13633
15f3,4-methylenedioxyphenyl at 6-position0.94Not specifiedNot specified
17a6-methoxypyridine at 6-position1.4Not specifiedNot specified
15i1-adamantylamine derivative0.6881129
17af6-methoxypyridine with 1-phenethylamine1.21915

The data demonstrates that some thieno[2,3-b]pyridine derivatives exhibit potent antimicrobial activity with IC90 values below 1 μM, while maintaining acceptable cytotoxicity profiles (selectivity indices up to 129) . These findings suggest that appropriately functionalized thieno[2,3-b]pyridine-2-carbaldehyde derivatives could similarly display significant biological activities.

Structure Optimization Strategies

Research on thieno[2,3-b]pyridine derivatives has revealed several strategies for optimizing their biological properties, which could be applied to thieno[2,3-b]pyridine-2-carbaldehyde:

The presence of electron-withdrawing groups at the 4-position enhances antimicrobial activity, with trifluoromethyl being particularly effective. Incorporating hydrogen bond acceptors at the 6-position, such as methoxy groups or nitrogen-containing heterocycles, also improves activity .

The nature of substituents attached to the 2-position (where the carbaldehyde group is located in thieno[2,3-b]pyridine-2-carbaldehyde) significantly impacts biological activity. In the case of carboxamide derivatives, secondary amides generally performed better than tertiary amides in terms of antimicrobial activity . This suggests that transforming the carbaldehyde to various amide derivatives could generate compounds with enhanced biological properties.

Additionally, the research indicates that steric factors play an important role in determining activity. Bulky substituents at certain positions can limit activity, as observed in the difference between 3,4-dimethylphenyl (compound 15d, inactive) and 3,4-methylenedioxyphenyl (compound 15f, highly active) derivatives .

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